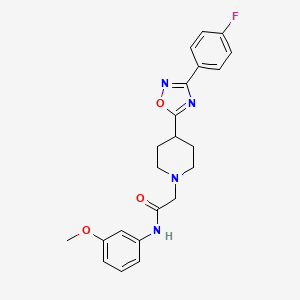

2-(4-(3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl)piperidin-1-yl)-N-(3-methoxyphenyl)acetamide

Description

The compound "2-(4-(3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl)piperidin-1-yl)-N-(3-methoxyphenyl)acetamide" features a 1,2,4-oxadiazole heterocyclic core substituted with a 4-fluorophenyl group at position 2. This oxadiazole moiety is linked to a piperidine ring at position 4, which is further functionalized with an acetamide group bearing a 3-methoxyphenyl substituent. The 4-fluorophenyl group may enhance lipophilicity and receptor binding, while the piperidine ring could improve solubility and pharmacokinetic properties.

Properties

IUPAC Name |

2-[4-[3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl]piperidin-1-yl]-N-(3-methoxyphenyl)acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H23FN4O3/c1-29-19-4-2-3-18(13-19)24-20(28)14-27-11-9-16(10-12-27)22-25-21(26-30-22)15-5-7-17(23)8-6-15/h2-8,13,16H,9-12,14H2,1H3,(H,24,28) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FKPCTUUFMGMDKK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC(=C1)NC(=O)CN2CCC(CC2)C3=NC(=NO3)C4=CC=C(C=C4)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H23FN4O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

410.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

The compound 2-(4-(3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl)piperidin-1-yl)-N-(3-methoxyphenyl)acetamide is a derivative of oxadiazole, a class of compounds known for their diverse biological activities. This article aims to explore its biological activity, focusing on its potential as an anticancer agent and other therapeutic applications.

Chemical Structure and Properties

The molecular formula of the compound is . Its structure features a piperidine ring, a methoxyphenyl group, and a 1,2,4-oxadiazole moiety, which are critical for its biological activity.

Biological Activity Overview

Recent studies have highlighted the biological activities of oxadiazole derivatives, particularly their anticancer properties. The presence of the fluorophenyl and piperidine groups in this compound suggests enhanced interaction with biological targets.

Anticancer Activity

- Cytotoxicity : The compound has shown promising cytotoxic effects against various cancer cell lines. For instance, it demonstrated an IC50 value in the low micromolar range against MCF-7 (breast cancer) and HCT-116 (colon cancer) cell lines, indicating potent antiproliferative activity.

- Mechanism of Action : The mechanism involves induction of apoptosis through mitochondrial pathways. Flow cytometry assays have revealed that the compound triggers caspase activation and increases p53 expression levels in treated cells, leading to programmed cell death.

- Comparative Studies : In comparative studies with standard chemotherapeutics like doxorubicin, this compound exhibited comparable or superior activity in inhibiting cancer cell proliferation.

Data Table: Biological Activity Summary

Case Study 1: In Vitro Evaluation

A study evaluated the efficacy of the compound against various cancer cell lines using standard assays to determine cytotoxicity and apoptosis induction. Results indicated that the compound significantly inhibited cell growth in a dose-dependent manner.

Case Study 2: Molecular Docking Studies

Molecular docking studies have been conducted to predict the binding affinity of the compound to specific targets involved in cancer progression. The results suggest strong interactions with proteins associated with apoptosis regulation.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following analysis compares the target compound with structurally analogous molecules from the literature, focusing on heterocyclic cores, substituents, and inferred pharmacological properties.

Structural Analogues and Heterocyclic Cores

1,2,4-Triazole Derivatives

- Example : "2-{[4-(4-Chlorophenyl)-5-(4-pyridinyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(3-methoxyphenyl)acetamide" ()

- Key Differences: Replaces the 1,2,4-oxadiazole with a 1,2,4-triazole core. The triazole ring introduces an additional nitrogen atom, which may alter electronic properties and hydrogen-bonding interactions compared to the oxadiazole.

- Substituents : A 4-chlorophenyl group (vs. 4-fluorophenyl) and a pyridinyl substituent (vs. piperidine). Chlorine’s larger atomic radius and lower electronegativity compared to fluorine could influence steric and electronic interactions.

1,3,4-Thiadiazole Derivatives

- Key Differences : Features a 1,3,4-thiadiazole ring with sulfur replacing oxygen in the heterocycle. Sulfur’s polarizability and larger atomic size may enhance hydrophobic interactions but reduce metabolic stability compared to oxadiazoles. The acetyl group at position 4 introduces a ketone functionality absent in the target compound .

Substituent Effects

- Fluorine vs. Chlorine :

The 4-fluorophenyl group in the target compound likely improves lipophilicity and membrane permeability compared to the 4-chlorophenyl group in ’s triazole derivative. Fluorine’s smaller size and higher electronegativity may enhance π-π stacking and reduce metabolic degradation . - Piperidine vs. Pyridinyl :

The piperidine ring in the target compound offers better solubility in aqueous environments due to its aliphatic nature, whereas pyridinyl groups (as in ) may confer basicity and metal-chelating properties.

Pharmacological Implications

- Anti-Exudative Activity: Derivatives like "2-((4-amino-5-(furan-2-yl)-4H-1,2,4-triazol-3-yl)sulfanyl)-N-acetamide" () exhibit anti-exudative effects, indicating that the acetamide moiety and heterocyclic cores are critical for such activity. The target compound’s 3-methoxyphenyl group may modulate COX-2 inhibition, similar to diclofenac sodium .

- Insecticide Derivatives: Compounds such as "2-Chloro-N-[1-(4-chlorophenyl)-3-cyano-1H-pyrazol-5-yl]acetamide" () highlight the role of acetamide derivatives in agrochemicals. The target compound’s fluorophenyl group could enhance insecticidal potency by mimicking natural substrates .

Data Table: Structural and Functional Comparison

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.